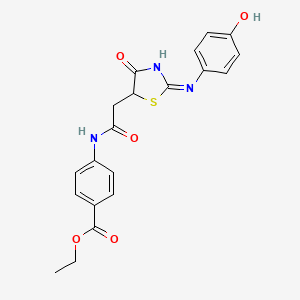
(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-ethyl 4-(2-(2-((4-hydroxyphenyl)imino)-4-oxothiazolidin-5-yl)acetamido)benzoate is a synthetic derivative that exhibits potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzoate moiety linked to an acetamido group and a thiazolidine derivative.
- Functional Groups : The presence of a hydroxyphenyl group and an imino linkage contributes to its potential biological activities.
Molecular Formula
The molecular formula for this compound is C18H20N2O4S.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.43 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not determined |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzoates can inhibit the growth of various pathogens. The thiazolidine ring in the compound may enhance its interaction with microbial enzymes, contributing to its efficacy against bacteria and fungi.
Anti-Juvenile Hormone Activity
A related study explored the anti-juvenile hormone activity of ethyl derivatives in insect models. The findings suggested that modifications to the ethyl benzoate structure could lead to significant biological effects, such as inducing precocious metamorphosis in silkworm larvae (Bombyx mori). This activity is particularly relevant for pest management strategies in agriculture .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the side chains and functional groups can significantly alter their efficacy:
- Hydroxy Group : The presence of a hydroxyphenyl group has been associated with increased interaction with biological targets.
- Thiazolidine Ring : This moiety may enhance binding affinity to specific receptors involved in hormonal regulation.
Case Studies
- Insecticidal Activity
- Antifungal Activity
Propriétés
IUPAC Name |
ethyl 4-[[2-[2-(4-hydroxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-2-28-19(27)12-3-5-13(6-4-12)21-17(25)11-16-18(26)23-20(29-16)22-14-7-9-15(24)10-8-14/h3-10,16,24H,2,11H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIWGTTVTSGDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














